Pentylone hydrochloride serves as a valuable tool in forensic analysis. Researchers can use it to identify and characterize pentylone present in illegal drugs like "bath salts". Reference source: Bertin Bioreagent - Pentylone (hydrochloride):
Studying pentylone hydrochloride alongside other cathinones can aid scientists in elucidating the mechanisms by which these stimulants produce their psychoactive effects. This knowledge can inform the development of medications to treat stimulant addiction or overdose. Reference source: The hydrochloride hydrates of pentylone and dibutylone and the hydrochloride salt of ephylone: the structures of three novel designer cathinones:
Pentylone hydrochloride, chemically known as 1-(3,4-methylenedioxyphenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone that belongs to a class of compounds known as substituted phenethylamines. Developed in the 1960s, it has gained attention due to its psychoactive properties and has been identified in various products marketed as "legal highs" or designer drugs. The molecular formula of pentylone hydrochloride is C₁₃H₁₈ClNO₃, with a molar mass of approximately 271.7 g/mol .
Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a releasing agent for serotonin. Its mechanism involves the inhibition of neurotransmitter transporters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. This action is similar to that of other stimulants like amphetamines, contributing to its psychoactive effects .
Pentylone can be synthesized through various chemical pathways. One common method involves starting from 3,4-methylenedioxyphenylacetone and introducing a methylamine group through reductive amination. The synthesis typically requires careful control of reaction conditions to ensure the desired product is obtained with high purity .
While pentylone hydrochloride has no approved medical applications, it has been used recreationally for its stimulant properties. It has been found in products marketed as "NRG-1" and "NRG-3," often combined with other psychoactive substances. The lack of regulation surrounding its use has led to significant public health concerns regarding its safety and potential for abuse .
Studies on interaction effects have shown that pentylone may interact with other psychoactive substances, potentially leading to enhanced effects or increased toxicity. For example, when combined with other stimulants or hallucinogens, users may experience heightened euphoria but also an increased risk of adverse psychological effects. Further research is needed to fully understand these interactions and their implications for health .
Pentylone shares structural similarities with several other synthetic cathinones and phenethylamines. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methylone | Shorter alkyl chain (C₁) | More polar; higher water solubility |
Butylone | Intermediate alkyl chain (C₄) | Different pharmacological profile |
4-Methylmethcathinone | Contains a methyl group at the para position | Potent stimulant effects; distinct legal status |
3,4-Methylenedioxymethamphetamine | Known as MDMA | Strong empathogenic effects; widely studied |
N,N-Dimethylpentylone | Dimethylated version of pentylone | Increased potency; different metabolic pathways |
Pentylone's unique structure allows it to exhibit distinct pharmacological properties compared to these similar compounds, particularly in terms of its potency and the nature of its psychoactive effects .
Pentylone hydrochloride is classified as:
Pentylone’s α-carbon chain length (pentyl) distinguishes it from:
Pentylone was first synthesized in the 1960s by Boehringer Ingelheim as part of exploratory work on cathinone derivatives. Its initial synthesis involved:
The compound’s re-emergence in the 2010s coincided with the rise of synthetic cathinones as "legal highs," where it was blended with other cathinones (e.g., MDPV, flephedrone) in products like "NRG-1".
Contemporary synthesis typically employs reductive amination, a two-step process:
Key intermediates:
IUPAC Name:
1-(1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride.
Alternative Names:
Pentylone hydrochloride possesses the molecular formula C13H18ClNO3, representing the hydrochloride salt form of the parent compound pentylone (C13H17NO3) [1] [2]. The compound exhibits a molecular weight of 271.74 grams per mole [4] [8]. The Chemical Abstracts Service registry number for pentylone hydrochloride is 17763-01-8 [1] [2].
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one hydrochloride [1] [2]. Alternative chemical names include 2-(methylamino)-3',4'-(methylenedioxy)valerophenone hydrochloride [1] [2]. The structural framework consists of a benzodioxole ring system connected to a pentanone chain with a methylamino substituent at the second carbon position [3] [4].
Table 1: Molecular Properties of Pentylone Hydrochloride
Property | Value | Reference |
---|---|---|
Molecular Formula | C13H18ClNO3 | [1] [2] |
Molecular Weight | 271.74 g/mol | [4] [8] |
Chemical Abstracts Service Number | 17763-01-8 | [1] [2] |
Accurate Mass | 271.0975 | [28] |
Monoisotopic Mass | 271.097521 | [2] |
Pentylone hydrochloride manifests as a white to off-white crystalline powder at standard temperature and pressure conditions [4] [8]. The solid state appearance is characteristic of hydrochloride salt forms of organic compounds, displaying crystalline morphology typical of ionic substances [4]. The physical form remains stable under normal storage conditions, maintaining its powder consistency [5].
The melting point of pentylone hydrochloride has been determined through multiple analytical investigations. The Australian National Measurement Institute reported a melting point range of 237-239°C through comprehensive characterization studies [6]. Alternative determinations have yielded slightly different values, with Lipomed reporting 230 ± 3°C [4] [8]. These variations reflect typical analytical uncertainty ranges associated with melting point determinations and potential differences in sample purity [6].
Table 2: Melting Point Data from Various Sources
Source | Melting Point (°C) | Method | Reference |
---|---|---|---|
National Measurement Institute Australia | 237-239 | Standard Protocol | [6] |
Lipomed | 230 ± 3 | Standard Protocol | [4] [8] |
Pentylone hydrochloride demonstrates solubility characteristics typical of hydrochloride salts of organic compounds. The compound exhibits solubility in methanol, as evidenced by commercial preparations of 1.0 milligrams per milliliter solutions in methanol [10] [21] [24]. This solubility profile indicates compatibility with polar protic solvents [22]. The hydrochloride salt formation enhances water solubility compared to the free base form, though specific quantitative solubility data in aqueous media remains limited in the available literature [22].